1-(4-Benzylpiperazin-1-yl)-2-chloroethanone
Overview
Description
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a chloroethanone moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone typically involves the reaction of 4-benzylpiperazine with 2-chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-Benzylpiperazine and 2-chloroacetyl chloride.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.
Procedure: 4-Benzylpiperazine is dissolved in the solvent, and 2-chloroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the formation of corresponding alcohols and acids.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. .
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, which are valuable in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets in the body. The compound is known to act on the alpha2-adrenoreceptor, where it functions as an antagonist. This interaction inhibits negative feedback, leading to an increase in the release of noradrenaline . The compound’s structure allows it to bind to the receptor and exert its effects, making it a subject of interest in the study of adrenergic signaling pathways.
Comparison with Similar Compounds
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety and has shown significant antimicrobial activity.
3-(4-Benzylpiperazin-1-yl)cinnolines: These compounds are synthesized as potential antifungal agents and share structural similarities with this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOGCDLRYPBMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364210 | |
Record name | 1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56056-37-2 | |
Record name | 1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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